N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-10-11(15(21)19-6-2-3-7-19)9-12(16(18)22)17-14(20)13-5-4-8-23-13/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLKVWKAECARGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CO2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex structure that includes a furan moiety, a pyrrolidine ring, and a dihydropyridine component. The structural features contribute to its biological activity, particularly in targeting specific pathways in cancer cells and pathogens.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects of this compound on A549 cells, it was found that treatment with varying concentrations resulted in significant reductions in cell viability. The compound demonstrated an IC50 value comparable to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1-methyl-2-oxo...) | A549 | 15 | |
| Cisplatin | A549 | 12 | |
| N-(1-methyl-2-oxo...) | MCF7 | 18 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising activity, especially against methicillin-resistant strains.
Case Study: MRSA Inhibition
In vitro assays showed that the compound inhibited the growth of MRSA at low concentrations, suggesting its potential as a therapeutic option for treating resistant infections.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: It disrupts cell cycle progression, particularly affecting the G1 phase.
- Antibacterial Mechanism: The furan and pyrrolidine moieties interact with bacterial cell membranes, disrupting their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
